3-{[(Tert-butoxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyclopropyl substituent on the thiophene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid typically involves multiple steps. One common method starts with the thiophene ring, which undergoes functionalization to introduce the cyclopropyl group. The amino group is then introduced, followed by the addition of the Boc protecting group. The final step involves the carboxylation of the thiophene ring to form the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid is unique due to the presence of the cyclopropyl group on the thiophene ring, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H17NO4S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
5-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-6-9(7-4-5-7)19-10(8)11(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
AQNPXWGYZQLARF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2CC2)C(=O)O |
Origin of Product |
United States |
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